7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSHNWSWAJPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher substrate concentrations, and continuous flow reactors to enhance yield and reduce production costs .
Chemical Reactions Analysis
Carboxylic Acid Functionalization Reactions
The carboxylic acid group at position 4 undergoes typical derivatization reactions:
Amidation reactions are particularly significant for drug discovery. For example, coupling with pyridine-3-amine produces a bioactive amide derivative with antimalarial properties . The reaction proceeds via activation of the carboxylic acid using carbodiimide coupling agents.
Electrophilic Aromatic Substitution (EAS)
The quinoline and furan rings participate in EAS, though reactivity varies:
Quinoline Ring
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Bromine at position 7 deactivates the ring, directing incoming electrophiles to positions 5 and 8.
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Observed reactions :
Furan Ring
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The electron-rich furan undergoes rapid electrophilic substitution:
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Friedel-Crafts alkylation at position 5 with alkyl halides/AlCl₃.
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Halogenation (Cl₂/FeCl₃) gives 5-chloro-furan derivatives.
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Nucleophilic Aromatic Substitution
The bromine atom at position 7 is susceptible to nucleophilic displacement:
Reaction rates depend on the electron-withdrawing effect of the carboxylic acid and furan groups .
Decarboxylation Reactions
Controlled decarboxylation occurs under high temperatures (>200°C) or via transition metal catalysis:
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Thermal decarboxylation : Forms 7-bromo-2-(furan-2-yl)quinoline, retaining bromine and furan groups .
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Photocatalytic decarboxylation : Using TiO₂/UV light generates radical intermediates for cross-coupling.
Coordination Chemistry
The compound acts as a polydentate ligand in metal complexes:
| Metal Ion | Binding Sites | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | Carboxylate O, quinoline N | Octahedral | Catalytic oxidation |
| Pd(II) | Quinoline N, furan O | Square-planar | Suzuki-Miyaura coupling |
Stability constants (log β) range from 8.2 (Cu) to 10.5 (Pd), indicating strong metal affinity .
Photochemical Reactivity
UV irradiation induces furan ring opening and quinoline excited-state reactions:
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Furan photooxidation : Forms diketone intermediates in the presence of O₂.
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Quinoline triplet states : Participate in [2+2] cycloadditions with alkenes.
This compound’s multifunctional reactivity makes it valuable for synthesizing pharmaceuticals, catalysts, and materials. Recent studies highlight its potential in antimalarial drug development through targeted amidation and in metal-organic frameworks (MOFs) via coordination chemistry .
Scientific Research Applications
Antimicrobial Activity
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves intercalation with DNA, disrupting replication processes, which leads to cell death in target organisms.
Anticancer Properties
Research indicates that this compound may serve as a lead in the development of anticancer therapies. Its ability to inhibit specific protein synthesis pathways makes it a candidate for targeting malignant cells. For instance, it has been shown to inhibit eIF4A, a key factor in translation initiation, which is critical for cancer cell proliferation .
Antimalarial Activity
In the context of malaria treatment, derivatives of quinoline compounds, including this compound, have demonstrated promising antiplasmodial activity against Plasmodium falciparum. These compounds act through novel mechanisms that disrupt essential biological processes within the parasite .
Synthesis and Derivative Research
The synthesis of this compound can be achieved through various methods involving bromination and carboxylation reactions on quinoline derivatives. The structural modifications often aim to enhance its biological activity and pharmacokinetic properties.
| Synthesis Method | Description |
|---|---|
| Bromination | Introduction of bromine at the 7th position using brominating agents under controlled conditions. |
| Carboxylation | Conversion of appropriate precursors into carboxylic acid derivatives via nucleophilic substitution reactions. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, indicating strong antimicrobial properties. Further analysis revealed that its mechanism involved disruption of bacterial DNA replication .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 3: Antimalarial Screening
A phenotypic screening against Plasmodium falciparum identified several analogs of quinoline derivatives with low nanomolar potency. The most promising candidates exhibited excellent oral efficacy in mouse models, suggesting that modifications to the furan and quinoline structures can enhance their therapeutic potential against malaria .
Mechanism of Action
The mechanism of action of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring can form reactive intermediates that interact with cellular proteins, leading to cell death .
Comparison with Similar Compounds
5-Bromo-2-(furan-2-yl)quinoline-4-carboxylic Acid (CAS 588687-38-1)
- Structural Difference : Bromine at the 5-position instead of 5.
- Impact : Positional isomerism affects electronic distribution and steric interactions. The 5-bromo derivative may exhibit altered binding affinities in biological systems compared to the 7-bromo analogue due to differences in dipole moments and steric accessibility .
7-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic Acid (Compound 31)
- Structural Difference : A methyl group on the furan ring.
- The synthesis yield (36%) is lower than some analogues, suggesting steric hindrance during furan coupling reactions .
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic Acid
- Structural Differences : Bromine replaced with chlorine; additional methyl group at the 8-position.
- Impact : Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance but decrease electrophilicity. The 8-methyl group could improve metabolic stability by blocking oxidation sites .
Functional Group Variations
6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic Acid (CAS 637323-35-4)
- Structural Difference : Dichlorophenyl substituent on the furan ring.
- This compound’s bulkier structure may reduce solubility compared to the parent compound .
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic Acid (CAS 391-23-1)
- Structural Difference : Fluorophenyl group instead of furan.
- Impact: Fluorine’s electronegativity increases polarity and metabolic stability.
Table 1: Key Properties of Selected Quinoline-4-carboxylic Acid Derivatives
Biological Activity
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including this compound, have been studied for various therapeutic applications, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by experimental data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₉BrN₁O₃. The compound features a quinoline core substituted with a bromine atom and a furan moiety, which contributes to its diverse biological properties.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit potent antimicrobial properties. For instance, 2-(furan-2-yl)quinoline-4-carboxylic acid has shown significant in vitro antifungal activity against dermatophytes and Candida albicans by inhibiting prolyl-tRNA synthetase . The presence of the furan ring enhances the interaction with microbial targets, potentially increasing the efficacy of these compounds.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 23 | |
| 2-(furan-2-yl)quinoline-4-carboxylic acid | Candida albicans | 24 | |
| 5-Bromo derivatives | Various bacteria | Up to 20 |
Anticancer Activity
Quinoline derivatives have also been explored for their anticancer properties. Studies suggest that compounds like this compound can inhibit cancer cell proliferation. In particular, derivatives have been tested against various cancer cell lines, demonstrating growth inhibition at low micromolar concentrations .
Case Study: SIRT3 Inhibition
A study focused on quinoline derivatives as SIRT3 inhibitors revealed that certain modifications enhance their anticancer potential. The compound's ability to inhibit SIRT3, a key regulator in cancer metabolism, suggests it may play a role in reprogramming mitochondrial functions in cancer cells .
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.86 | |
| Other quinoline derivatives | HCT15 (colon cancer) | 2.37 | |
| PC3 (prostate cancer) | 2.68 |
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor. Its structural features allow for interaction with various enzymes implicated in disease processes. For example, studies have shown that modifications to the quinoline structure can enhance inhibitory potency against specific kinases involved in cellular signaling pathways .
The biological activity of this compound is attributed to its ability to interact with target enzymes and receptors. The presence of the furan and bromine substituents may facilitate binding through hydrophobic interactions or hydrogen bonding, enhancing its inhibitory effects on microbial growth and tumor cell proliferation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 7-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The Pfitzinger reaction is a key approach, involving condensation of isatin derivatives with furan-containing carbonyl compounds under basic conditions to form the quinoline core . For bromination, direct electrophilic substitution or starting with brominated precursors (e.g., 6-bromo-2-arylquinoline-4-carboxylic acid derivatives) is recommended . Optimization includes adjusting reaction time (15–17 hours reflux), acid catalyst concentration (e.g., H₂SO₄ in ethanol), and purification via silica gel chromatography (petroleum ether:ethyl acetate, 9:1 v/v) .
Q. How can the fluorescent properties of this compound be characterized for potential sensor applications?
- Methodological Answer : Use UV-Vis spectrophotometry (e.g., Hitachi U-2910) to analyze absorption maxima (λmax) and fluorescence spectrophotometry (e.g., Shimadzu RF5301PC) to measure emission spectra. Compare with structurally similar 2-arylquinoline-4-carboxylic acid derivatives, which exhibit large aromatic conjugation for enhanced fluorescence .
Q. What in vitro assays are suitable for evaluating its antimicrobial activity against dermatophytes?
- Methodological Answer : Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against C. albicans or dermatophyte strains. Additionally, assess prolyl-tRNA synthetase inhibition using enzymatic assays, as seen in studies of analogous 2-(furan-2-yl)quinoline-4-carboxylic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., pH, temperature, and microbial strain selection) to minimize variability. Validate compound purity via HPLC and confirm structural integrity using NMR and high-resolution mass spectrometry (HRMS). Cross-reference data with analogs (e.g., 2-(benzofuran-2-yl)quinoline derivatives) to identify substituent-specific trends .
Q. What strategies improve the yield of ester derivatives for prodrug development?
- Methodological Answer : Optimize esterification by reacting the carboxylic acid with absolute ethanol and concentrated H₂SO₄ under reflux. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1 v/v). Purify crude products using column chromatography and crystallize via slow solvent evaporation (e.g., ethanol-acetic acid mixtures) .
Q. How does bromine substitution at the 7-position influence coordination chemistry with transition metals?
- Methodological Answer : Bromine’s electronegativity enhances electron-withdrawing effects, potentially altering metal-binding affinity. Synthesize cadmium complexes (e.g., [Cd₂(L)₄(CH₃OH)₄]) and characterize using X-ray crystallography and spectroscopic methods (e.g., FT-IR, UV-Vis). Compare stability constants with non-brominated analogs to quantify substituent effects .
Data Analysis & Experimental Design
Q. What computational tools are recommended for predicting ADMET properties of this compound?
- Methodological Answer : Use in silico platforms like SwissADME or ADMETLab to predict solubility, permeability, and metabolic stability. Validate predictions with experimental data (e.g., Caco-2 cell assays for permeability, microsomal stability tests). Reference cheminformatic studies of structurally related quinoline-carboxylic acids for benchmarking .
Q. How can photophysical properties be leveraged in designing fluorescent biosensors?
- Methodological Answer : Functionalize the quinoline core with boronic acid groups to enable sugar or catechol recognition, as demonstrated in water-soluble boronic acid sensors. Measure fluorescence quenching/enhancement upon analyte binding and calculate binding constants (e.g., Stern-Volmer plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
